4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde
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Overview
Description
4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole derivative, followed by its coupling with a pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, reduce reaction times, and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or aldehyde functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-methyl-2-hydroxypyridine
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 1-Methyl-1H-indole-3-carbaldehyde
Uniqueness
4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde is unique due to its combined indole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
CAS No. |
919485-91-9 |
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Molecular Formula |
C14H12N4O2 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H12N4O2/c1-8-4-9-5-10(2-3-12(9)18-8)20-14-11(6-19)13(15)16-7-17-14/h2-7,18H,1H3,(H2,15,16,17) |
InChI Key |
LPMPLZFIJWOXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC=NC(=C3C=O)N |
Origin of Product |
United States |
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